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Compound of Interest

Compound Name: Ethanol-d

Cat. No.: B032933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of deuterated ethanol (ethanol-
d) as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes

physical and spectral properties, protocols for sample preparation, information on common

impurities, and illustrates experimental workflows.

Introduction to Ethanol-d in NMR Spectroscopy
Deuterated ethanol is a versatile solvent for NMR spectroscopy, particularly useful for samples

that have limited solubility in more common NMR solvents like chloroform-d or deuterium oxide.

Its ability to form hydrogen bonds and its intermediate polarity make it suitable for a range of

small organic molecules, natural products, and peptides. Furthermore, the hydroxyl deuteron of

ethanol-d (in CD3CD2OD or CH3CH2OD) can be a valuable tool for studying proton exchange

mechanisms.

Properties of Deuterated Ethanol
The physical and NMR spectral properties of various deuterated ethanol isotopologues are

crucial for experimental setup and data interpretation.

Physical Properties
Proper selection of a deuterated solvent requires knowledge of its physical characteristics to

ensure it is suitable for the intended temperature range and compatible with the analyte.
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Property
Ethanol-d1
(CH₃CH₂OD)

Ethanol-d5
(C₂D₅OH)

Ethanol-d6
(CD₃CD₂OD)

Formula C₂H₅DO C₂D₅HO C₂D₆O

Molecular Weight (

g/mol )
47.07[1] 51.10[2] 52.11[3][4][5]

CAS Number 925-93-9[1] 1859-08-1[6] 1516-08-1[3][4][5]

Density (g/mL at

25°C)
0.806[1] 0.871[6] 0.892[3][4]

Boiling Point (°C) 78[1] 78-79[6] 78[3][4]

Melting Point (°C) -130[1] - -130[3][4]

Refractive Index

(n20/D)
1.359[1] 1.358[6] 1.358[3][4]

NMR Spectral Properties
The residual peaks of the deuterated solvent are important to identify to avoid overlap with

analyte signals.
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Isotopologue Nucleus
Chemical Shift (δ,
ppm)

Multiplicity

Ethanol-d1

(CH₃CH₂OD)
¹H

~1.18 (CH₃), ~3.64

(CH₂)
Triplet, Quartet

¹³C
~18.0 (CH₃), ~57.0

(CH₂)
-

Ethanol-d5 (C₂D₅OH) ¹H ~5.2 (OH) Broad Singlet

¹³C
~17.2 (CD₃), ~56.8

(CD₂)
Heptet, Quintet

Ethanol-d6

(CD₃CD₂OD)
¹H

~1.11 (CHD₂), ~3.55

(CD₂H)
Multiplet, Broad

¹³C
~17.2 (CD₃), ~56.8

(CD₂)
Heptet, Quintet

Note: Chemical shifts can be dependent on temperature, concentration, and the sample matrix.

Common Impurities in Ethanol-d
Commercially available deuterated solvents may contain residual non-deuterated solvent,

water, or other common laboratory solvents. Identifying these impurity peaks is essential for

accurate spectral interpretation. The chemical shifts of these impurities will be consistent with

those observed in other deuterated solvents, though minor variations may occur due to the

specific solvent environment of ethanol-d.
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Impurity
¹H Chemical Shift
(δ, ppm)

Multiplicity
¹³C Chemical Shift
(δ, ppm)

Water (H₂O/HDO) ~4.8 Broad Singlet -

Acetone ~2.17 Singlet ~30.6, ~206.7

Diethyl ether
~1.21 (CH₃), ~3.48

(CH₂)
Triplet, Quartet ~15.4, ~66.1

Hexane
~0.88 (CH₃), ~1.26

(CH₂)
Triplet, Multiplet ~14.2, ~22.9, ~31.8

Toluene
~2.34 (CH₃), ~7.2 (Ar-

H)
Singlet, Multiplet

~21.4, ~125.5,

~128.4, ~129.2,

~137.9

Note: The chemical shifts are approximate and can vary. Data compiled from general solvent

impurity tables.[7][8][9][10]

Experimental Protocols
Protocol for Preparation of an NMR Sample in Ethanol-d
This protocol outlines the standard procedure for preparing a sample for NMR analysis using

deuterated ethanol.

Materials:

Analyte

Ethanol-d (appropriate isotopic purity)

High-quality 5 mm NMR tube and cap

Pasteur pipette and bulb

Small vial (e.g., 1-dram)

Filter (e.g., cotton plug or syringe filter)
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Vortex mixer or sonicator (optional)

Procedure:

Analyte Weighing: Accurately weigh the desired amount of the analyte. For a standard ¹H

NMR spectrum, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50

mg may be necessary.

Dissolution: Transfer the weighed analyte to a clean, dry vial. Add approximately 0.6-0.7 mL

of ethanol-d to the vial.

Mixing: Gently swirl the vial to dissolve the analyte. If necessary, use a vortex mixer at a low

setting or briefly sonicate the sample to ensure complete dissolution.

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the

solution.

Pipette Filtration: Tightly pack a small piece of cotton or glass wool into the neck of a

Pasteur pipette.

Transfer the analyte solution through the filter into the clean NMR tube.

Sample Transfer: Ensure the final volume in the NMR tube is between 4-5 cm in height.

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR

tube with a lint-free tissue dampened with isopropanol or non-deuterated ethanol to remove

any dust or fingerprints.

Applications and Workflows
Ethanol-d is particularly useful in specific NMR experimental setups. Below are workflows for

two such applications.

Hydrogen/Deuterium (H/D) Exchange Studies
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Ethanol-d can be used to identify exchangeable protons (e.g., -OH, -NH₂, -COOH) in a

molecule. The labile protons of the analyte will exchange with the deuterons from the solvent's

hydroxyl group (in the case of ethanol-d1 or ethanol-d6), leading to the disappearance or

significant reduction of their corresponding signals in the ¹H NMR spectrum.

Prepare Analyte in
Non-Exchanging Solvent

(e.g., CDCl3)

Acquire Initial ¹H NMR Spectrum

 Dissolve & Transfer

Identify Potential
Exchangeable Protons

 Analyze Spectrum

Add a Drop of Ethanol-d
to the NMR Tube

 Introduce Exchange Agent

Re-acquire ¹H NMR Spectrum

 Re-measure

Compare Spectra:
Disappeared Peaks are
Exchangeable Protons

 Data Analysis

Click to download full resolution via product page
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Workflow for H/D Exchange Experiment.

Monitoring Reaction Kinetics
NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in situ,

as it allows for the simultaneous observation and quantification of reactants, intermediates, and

products over time. Ethanol-d is a suitable solvent for this purpose if the reaction components

are soluble in it.
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Prepare Reactant Solution
in Ethanol-d in NMR Tube

Acquire Initial Spectrum (t=0)
Before Adding Initiator/Catalyst

 Initial State

Initiate Reaction in the
NMR Tube (e.g., add catalyst)

 Start Reaction

Set Up Time-Lapse
NMR Acquisition

(Arrayed Experiment)

 Data Collection Setup

Process and Analyze
Spectra at Each Time Point

 Post-Acquisition

Plot Concentration vs. Time
to Determine Reaction Kinetics

 Kinetic Analysis
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Workflow for Monitoring Reaction Kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b032933?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

